Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that combines a furan ring, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The key steps include:
Preparation of 2-methylfuran-3-carboxylic acid: This can be achieved through the oxidation of 2-methylfuran using an oxidizing agent such as potassium permanganate.
Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Coupling of the furan and piperidine intermediates: This step involves the formation of an amide bond between the furan carboxylic acid and the piperidine amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular signaling pathways.
Modulation of gene expression: It could influence the expression of certain genes, thereby affecting cellular function and behavior.
Comparison with Similar Compounds
Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate can be compared to other compounds with similar structures, such as:
Ethyl 2-amino-5-phenylfuran-3-carboxylate: This compound also contains a furan ring and an ethyl ester group, but lacks the piperidine and trifluoromethyl groups.
Mthis compound: This compound is similar but has a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO4/c1-3-29-20(28)21(14-16-5-4-6-17(13-16)22(23,24)25)8-10-26(11-9-21)19(27)18-7-12-30-15(18)2/h4-7,12-13H,3,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYSJOWUARBQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC=C2)C)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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